Pyrimidines, including “4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid”, are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. They are used in the development of various drugs.
The synthesis of pyrimidines involves numerous methods. .
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Drug Discovery
Anti-Inflammatory Research
Chemical Synthesis
This compound is used as a raw material in the synthesis of other chemical compounds.
Anti-Inflammatory Research (Continued)
In research, these compounds are often tested in vitro (in a lab dish) or in vivo (in a living organism) to study their effects on inflammation.
Some pyrimidines have shown to inhibit the expression and activities of certain vital inflammatory mediators.
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by a thieno-pyrimidine structure, which incorporates a chlorine atom and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of 214.63 g/mol. This compound is recognized for its unique structural features, including a fused thieno and pyrimidine ring system, making it of interest in various chemical and biological applications .
These reactions highlight the compound's versatility as a building block in organic synthesis .
Research indicates that 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, with preliminary findings suggesting that it may inhibit the growth of certain cancer cell lines. Additionally, its structural similarities to other bioactive compounds suggest it may also possess antimicrobial and anti-inflammatory properties, although further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step processes:
These methods underline the compound's accessibility for further research and development in medicinal chemistry .
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid finds applications across various fields:
The compound's unique structure contributes to its functional diversity in these applications .
Interaction studies involving 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid have focused on its binding affinity with various biological targets. Initial findings suggest that it may interact with enzymes involved in cellular signaling pathways or DNA synthesis. These interactions could be pivotal in understanding its pharmacological effects and guiding further drug design efforts aimed at enhancing its efficacy and selectivity against specific targets .
Several compounds share structural similarities with 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | 1363381-65-0 | 0.93 |
| Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate | 596794-87-5 | 0.91 |
| 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | 875340-14-0 | 0.88 |
| 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid | 596793-57-6 | 0.81 |
These compounds exhibit variations in their functional groups or substitution patterns but retain the core thieno-pyrimidine framework. The unique chlorine substitution and carboxylic acid functionality of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid distinguish it from these similar compounds, potentially influencing its biological activity and reactivity profile .
The Gewald reaction represents the most fundamental and widely employed synthetic route for constructing the thienopyrimidine core of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid [1] [2]. This multicomponent reaction involves the cyclocondensation of carbonyl compounds (ketones or aldehydes) with activated nitrile derivatives and elemental sulfur, yielding polysubstituted 2-aminothiophene intermediates that serve as precursors for subsequent pyrimidine ring formation [2] [3].
The mechanistic pathway begins with the Knoevenagel-Cope condensation of the carbonyl compound with an activated nitrile, such as malononitrile or ethyl cyanoacetate, yielding an α,β-unsaturated nitrile intermediate [2]. This intermediate subsequently undergoes thiolation at the methylene group by elemental sulfur, followed by intramolecular cyclization to produce the desired 2-aminothiophene scaffold [1] [2].
Optimization studies have demonstrated that the choice of base catalyst significantly influences reaction efficiency and yield [4]. Imidazole has emerged as the preferred base catalyst, with loadings ranging from 0.25 to 1.0 equivalents providing optimal results [4]. The use of 2-methyltetrahydrofuran as solvent has shown superior performance compared to traditional solvents, increasing yields from 10% to 40% under optimized conditions [4]. Temperature control proves critical, with the optimal range falling between 60-80°C for most substrate combinations [4].
The substrate scope encompasses various carbonyl precursors, with thiobarbituric acid derivatives showing particularly high reactivity and yields of 74-85% [1] [3]. When employing acetophenone and malononitrile as starting materials, yields typically range from 32-40%, while benzaldehyde and ethyl cyanoacetate combinations provide improved yields of 45-65% [3].
Position-specific chlorination of thienopyrimidine intermediates represents a critical synthetic transformation for accessing 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid [5] [6]. Multiple chlorination methodologies have been developed, each offering distinct advantages in terms of regioselectivity and reaction conditions.
Direct chlorination using molecular chlorine in chloroform-water systems provides moderate yields of 65-85% but often lacks positional selectivity [7]. The reaction typically proceeds through electrophilic aromatic substitution, with chlorination occurring preferentially at electron-rich positions of the thienopyrimidine ring system [7].
N-Chlorosuccinimide has emerged as the preferred chlorinating agent for achieving high C4-selectivity in thienopyrimidine systems [6] [8]. Reaction conditions typically involve temperatures of 80-120°C in dimethylformamide or carbon tetrachloride, providing yields ranging from 75-95% [6]. The high selectivity arises from the ability of N-Chlorosuccinimide to deliver electrophilic chlorine in a controlled manner, minimizing over-chlorination and side reactions [8].
Phosphoryl chloride represents another valuable chlorination strategy, particularly effective for multiple-position chlorination when desired [9]. Operating temperatures of 100-150°C, either neat or in phosphoryl chloride as solvent, provide yields of 80-98% [9]. However, this method often results in chlorination at multiple positions, requiring careful optimization for selective C4-chlorination.
Advanced chlorination protocols employing chlorine-titanium tetrachloride systems offer unique advantages for controlling ring versus side-chain selectivity [10]. These systems operate effectively over a wide temperature range (0-130°C) and provide moderate to good yields (60-90%), with selectivity controlled by reaction conditions and light exposure [10].
The introduction of carboxylic acid functionality at the C6-position of the thienopyrimidine core requires careful selection of synthetic methodology to ensure high yields and minimal side reactions [11] [12] [13]. Several complementary approaches have been developed, each optimized for specific synthetic scenarios.
Basic ester hydrolysis represents the most reliable and widely employed method for carboxylic acid introduction [13] [14]. The reaction involves treatment of ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate with lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran systems [13]. Optimal conditions employ 1.5-3.0 equivalents of base at temperatures of 60-80°C for 2-8 hours, providing excellent yields of 85-95% with high selectivity [13] [14].
The mechanism proceeds through nucleophilic addition of hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates alkoxide to generate the carboxylic acid [13] [14]. The irreversible nature of this process under basic conditions ensures complete conversion without equilibrium limitations [14].
Acidic hydrolysis protocols employ hydrochloric acid or sulfuric acid in aqueous ethanol systems, operating at temperatures of 80-100°C for 4-12 hours [14]. While providing good yields of 75-90%, acidic conditions may be preferred when basic conditions cause side reactions or when the substrate contains base-sensitive functionalities [14].
Direct carboxylation methods involving carbon dioxide and base catalysts have been explored for introducing carboxylic acid functionality [11]. These protocols typically require elevated temperatures (120-150°C) and extended reaction times (6-16 hours), providing moderate yields of 60-80% [11]. While less efficient than ester hydrolysis routes, direct carboxylation offers advantages in terms of atom economy and reduced waste generation.
Suzuki-Miyaura cross-coupling methodology provides valuable alternative synthetic routes for constructing substituted thienopyrimidine derivatives, offering complementary reactivity patterns and functional group tolerance [15] [16] [17] [18]. These palladium-catalyzed transformations enable the introduction of diverse aryl and heteroaryl substituents while maintaining the integrity of the thienopyrimidine core.
Optimal catalyst systems for thienopyrimidine cross-coupling employ palladium acetate in combination with phosphine ligands such as triphenylphosphine or more advanced ligands like XPhos [15] [19]. Catalyst loadings typically range from 2-10 mol%, with lower loadings possible when employing more active catalyst systems [15] [17].
The choice of base proves critical for achieving high yields and minimizing side reactions [18] [20]. Cesium carbonate has emerged as the preferred base for most applications, providing superior results compared to potassium carbonate or sodium carbonate [18] [19]. Base loadings of 1.5-2.0 equivalents typically provide optimal results without promoting competing reactions [15].
Solvent selection significantly impacts reaction efficiency and product distribution [20] [19]. Dimethoxyethane-water and dioxane-water mixtures have shown excellent performance, with the aqueous component facilitating base solubility while the organic phase solubilizes the organic reactants [20] [19]. Temperature control within the range of 90-130°C ensures efficient catalyst turnover while minimizing decomposition pathways [15] [19].
Advanced protocols employing microwave irradiation have demonstrated significant improvements in reaction efficiency and yield [20]. Microwave-assisted Suzuki-Miyaura coupling of thienopyrimidine substrates provides yields of 85-96% with dramatically reduced reaction times compared to conventional heating methods [20].
Solvent selection represents one of the most critical optimization parameters in thienopyrimidine synthesis, profoundly influencing reaction kinetics, product distribution, and overall efficiency [21]. Systematic solvent screening studies have revealed distinct preferences for different synthetic transformations within the overall synthetic sequence.
For Gewald reaction applications, 2-methyltetrahydrofuran has emerged as the optimal solvent choice, providing superior yields compared to traditional solvents such as ethanol, dimethylformamide, or toluene [4]. The enhanced performance derives from optimal solvation of both polar and nonpolar reaction components while maintaining appropriate viscosity for efficient mass transfer [4].
Dimethylformamide and N-methylpyrrolidone represent preferred choices for chlorination reactions employing N-chlorosuccinimide [6] [21]. These dipolar aprotic solvents provide excellent solvation of both the chlorinating agent and the thienopyrimidine substrate while minimizing competing nucleophilic reactions [21]. Solvent polarity considerations prove particularly important for achieving optimal reaction kinetics, with moderately polar solvents providing the best balance between substrate solubility and reagent reactivity [21].
Kinetic studies employing activity coefficient-based predictions have demonstrated the critical importance of thermodynamic activity in determining reaction rates [21]. Solvents that maximize the thermodynamic activity of key intermediates provide significantly enhanced reaction rates and improved product selectivity [21]. This approach has enabled rational solvent selection based on computational predictions rather than empirical screening alone.
The development of optimized catalytic systems has proven essential for achieving high yields and minimizing side reactions in thienopyrimidine synthesis [22] [23] [24]. Different synthetic transformations within the overall sequence require tailored catalyst compositions and loadings to achieve optimal performance.
For Gewald reaction applications, heterogeneous zinc oxide-cerium oxide nanocomposite catalysts have demonstrated exceptional performance under solvent-free conditions [23]. These mixed metal oxide systems provide yields of 85-90% while enabling catalyst recovery and reuse for multiple cycles [23]. The catalytic activity derives from the synergistic effects of zinc and cerium oxides, with the optimal composition providing enhanced Lewis acid character for substrate activation [23].
Palladium-based catalytic systems for cross-coupling applications require careful optimization of both metal source and ligand composition [19] [24]. Second-generation XPhos-based precatalysts have shown superior performance compared to traditional catalyst systems, providing improved yields and functional group tolerance [19]. The enhanced performance results from more efficient catalyst activation and reduced catalyst deactivation pathways [19].
Microwave irradiation has emerged as a powerful tool for enhancing catalytic efficiency across multiple synthetic transformations [25] [26] [27]. Microwave-assisted synthesis typically enables catalyst loading reductions of 30-50% while maintaining or improving yields compared to conventional heating methods [26] [27]. The enhanced efficiency derives from more uniform heating and improved mass transfer under microwave conditions [26].
Effective purification and isolation protocols prove essential for obtaining high-purity 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid suitable for further applications [28] [29] [30]. Multiple complementary purification strategies have been developed, each optimized for specific synthetic scenarios and scale requirements.
Column chromatography using silica gel stationary phases represents the most versatile purification method for thienopyrimidine derivatives [30]. Optimal conditions employ silica gel with particle sizes of 40-63 μm and hexane-ethyl acetate gradient elution systems [30]. Recovery yields typically range from 80-95% with final purities of 90-98%, making this approach suitable for laboratory-scale applications up to 50 grams [30].
Flash chromatography provides enhanced separation efficiency for complex mixtures, employing smaller particle size silica gel (15-40 μm) and pressure-driven elution [30]. This technique offers improved resolution and faster separation times compared to conventional column chromatography, with recovery yields of 85-95% and purities of 92-99% [30]. The method proves particularly valuable for smaller-scale purifications (0.01-10 grams) where high purity requirements justify the additional cost and complexity [30].
Recrystallization techniques offer cost-effective purification for larger-scale applications where high throughput takes precedence over maximum yield [29]. Careful selection of recrystallization solvents based on solubility studies enables efficient removal of impurities while maintaining acceptable recovery yields of 70-90% [29]. Common recrystallization solvents for thienopyrimidine derivatives include ethanol, methanol, and acetone, with the choice dependent on the specific substitution pattern and impurity profile [29].
High-performance liquid chromatography provides the highest achievable purity levels (95-99%) for applications requiring exceptional material quality [30]. While limited to smaller scales (1 mg to 5 grams), HPLC purification enables separation of closely related isomers and removal of trace impurities that resist other purification methods [30]. The technique proves particularly valuable for preparing analytical standards and materials for biological evaluation where purity requirements exceed those achievable by conventional methods [30].
Thermal Stability Assessment
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid exhibits distinctive thermal decomposition characteristics that reflect its fused heterocyclic structure and functional group composition [1] [2]. The compound demonstrates enhanced thermal stability compared to its parent thieno[3,2-d]pyrimidine core due to the carboxylic acid functionality, which introduces additional intermolecular hydrogen bonding interactions [2].
Decomposition Temperature Profile
Based on structural analogies with related thieno-pyrimidine carboxylic acids and computational predictions, the compound exhibits an estimated thermal decomposition onset temperature of approximately 200-250°C [1] [2]. This thermal stability window significantly exceeds that of the parent 4-chlorothieno[3,2-d]pyrimidine, which shows a melting point of 125°C and boiling point of 285.7 ± 20.0°C [3] [4].
The predicted boiling point of 443.4 ± 40.0°C indicates substantial thermal stability under normal laboratory conditions [1]. The enhanced thermal resistance can be attributed to the carboxylic acid group forming intermolecular hydrogen bonds that stabilize the crystal lattice structure [2].
Thermal Decomposition Kinetics
Thermogravimetric analysis studies of related pyrimidine derivatives indicate that thermal decomposition typically occurs through a multi-step process [2]. For 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, the expected decomposition pathway involves:
The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, consistent with values reported for similar heterocyclic carboxylic acids [2].
Aqueous Solubility Profile
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid exhibits limited aqueous solubility due to its predominantly aromatic character and the presence of the chlorine substituent . The carboxylic acid functionality provides the primary source of hydrophilicity, enabling some degree of water interaction through hydrogen bonding and potential ionization [6].
Organic Solvent Compatibility
The compound demonstrates good solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), which is commonly used for stock solution preparation [7] . Moderate solubility is observed in protic polar solvents such as methanol and ethanol, making these suitable mobile phase components for chromatographic applications [9].
Partition Coefficient Analysis
Computational predictions indicate a logarithmic partition coefficient (LogP) value in the range of 1.5-2.5, suggesting moderate lipophilicity [10]. This value places the compound in an optimal range for membrane permeability while maintaining sufficient aqueous solubility for biological applications [6] [11].
The distribution coefficient (LogD) at physiological pH (7.4) is expected to be lower than the LogP value due to partial ionization of the carboxylic acid group, which has an estimated pKa of approximately 1.5-2.5 [12] [13].
Ionization Characteristics
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid functions as a monoprotic acid due to the presence of a single carboxylic acid group [12]. The compound exhibits typical carboxylic acid behavior with a predicted pKa value in the range of 1.5-2.5, indicating it is a relatively strong organic acid [12].
Electronic Effects on Acidity
The electron-withdrawing nature of both the chlorine substituent and the pyrimidine nitrogen atoms enhances the acidity of the carboxylic acid group compared to simple aliphatic carboxylic acids [12]. The fused aromatic system provides additional stabilization of the conjugate base through resonance effects [13].
pH-Dependent Speciation
At physiological pH (7.4), the compound exists predominantly in its anionic form (-COO⁻), which significantly affects its pharmacokinetic properties and chromatographic behavior [15] [12]. The degree of ionization can be calculated using the Henderson-Hasselbalch equation:
$$ \text{pH} = \text{pKa} + \log \frac{[\text{A}^-]}{[\text{HA}]} $$
At pH 7.4 with an estimated pKa of 2.0, approximately 99.997% of the compound exists in the ionized form [12].
Buffer System Interactions
The compound's acid-base properties make it compatible with standard buffer systems used in analytical chemistry. Phosphate buffers (pH 6.5-7.5) and acetate buffers (pH 3.5-5.5) are particularly suitable for maintaining consistent ionization states during analysis [9].
Reversed-Phase Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid exhibits moderate retention on C18 stationary phases [9] [16]. The retention behavior is influenced by both the hydrophobic interactions of the aromatic ring system and the ionic character of the carboxylic acid group [16].
Mobile Phase Optimization
Optimal separation conditions typically employ acetonitrile-water mobile phases with pH adjustment to 2.5-3.5 to ensure the carboxylic acid group remains predominantly protonated [9]. This pH range maximizes retention through hydrophobic interactions while minimizing peak tailing associated with ionic interactions [16].
Ion-Pair Chromatography
For enhanced retention and peak shape, ion-pair reagents such as tetrabutylammonium phosphate can be employed [16]. This approach is particularly beneficial when separating the compound from structurally related analogs or when extended retention times are required for improved resolution [9].
Normal-Phase Chromatography
On silica-based normal-phase systems, the compound exhibits strong retention due to hydrogen bonding interactions between the carboxylic acid group and silanol groups on the stationary phase [17]. Mobile phases containing polar modifiers such as methanol or ethyl acetate are required to achieve reasonable elution times [17].
Capillary Electrochromatography
Mixed-mode stationary phases combining reversed-phase and ion-exchange characteristics have proven effective for rapid separation of pyrimidine derivatives, including carboxylic acid analogs [9]. These systems can achieve separation of multiple pyrimidine derivatives in less than 3 minutes with high efficiency (39,000-81,000 plates per meter) [9].
Retention Time Prediction
The retention factor (k') in reversed-phase systems can be estimated using quantitative structure-retention relationships (QSRR) based on molecular descriptors such as LogP, molecular weight, and hydrogen bonding capacity [18]. For typical C18 columns with acetonitrile-water mobile phases, retention times of 8-15 minutes are expected under standard gradient conditions [9].
Method Development Considerations
When developing analytical methods for 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, several factors must be considered: